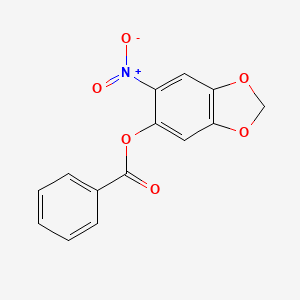
6-Nitro-1,3-benzodioxol-5-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-1,3-benzodioxol-5-yl benzoate: is an organic compound that features a benzodioxole ring substituted with a nitro group and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzodioxol-5-yl benzoate typically involves the nitration of 1,3-benzodioxole followed by esterification with benzoic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzodioxole ring. The esterification process involves the reaction of the nitrated benzodioxole with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
化学反应分析
Types of Reactions: 6-Nitro-1,3-benzodioxol-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of 6-amino-1,3-benzodioxol-5-yl benzoate.
Substitution: Formation of various substituted benzodioxole derivatives depending on the electrophile used.
科学研究应用
Chemistry: 6-Nitro-1,3-benzodioxol-5-yl benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 6-Nitro-1,3-benzodioxol-5-yl benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The benzodioxole ring provides a stable framework that allows the compound to bind to its targets with high affinity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
1,3-Benzodioxole: The parent compound without the nitro and benzoate groups.
6-Nitro-1,3-benzodioxole: Similar structure but lacks the benzoate ester.
1,3-Benzodioxol-5-yl benzoate: Similar structure but lacks the nitro group.
Uniqueness: 6-Nitro-1,3-benzodioxol-5-yl benzoate is unique due to the presence of both the nitro group and the benzoate ester. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The nitro group enhances its reactivity, while the benzoate ester increases its stability and solubility in organic solvents.
属性
CAS 编号 |
6316-25-2 |
|---|---|
分子式 |
C14H9NO6 |
分子量 |
287.22 g/mol |
IUPAC 名称 |
(6-nitro-1,3-benzodioxol-5-yl) benzoate |
InChI |
InChI=1S/C14H9NO6/c16-14(9-4-2-1-3-5-9)21-11-7-13-12(19-8-20-13)6-10(11)15(17)18/h1-7H,8H2 |
InChI 键 |
JIVZGIWNMFSCHH-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)

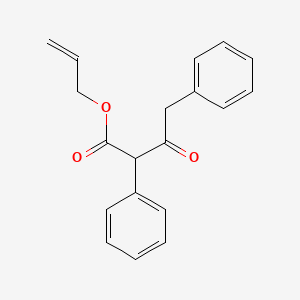
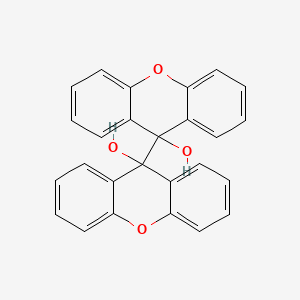
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
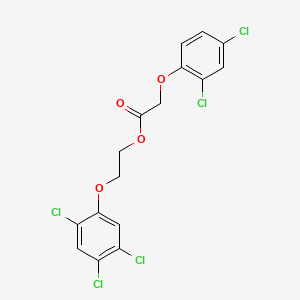


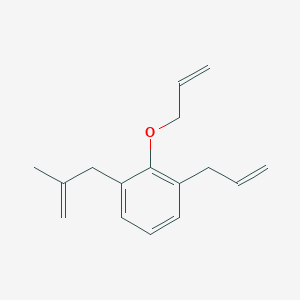




![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)
